BMS-265246

Catalog No.
S521632
CAS No.
582315-72-8
M.F
C18H17F2N3O2
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-265246

CAS Number

582315-72-8

Product Name

BMS-265246

IUPAC Name

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

Molecular Formula

C18H17F2N3O2

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23)

InChI Key

SCFMWQIQBVZOQR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BMS265246; BMS-265246; BMS 265246.

Canonical SMILES

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F

The exact mass of the compound Bms-265246 is 345.12888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-265246 is a highly potent, cell-permeable pyrazolopyridine-based cyclin-dependent kinase (CDK) inhibitor primarily characterized by its single-digit nanomolar affinity for CDK1/Cyclin B (IC50 = 6 nM) and CDK2/Cyclin E (IC50 = 9 nM) . Unlike older-generation purine analogs, it offers a robust 25-fold selectivity window over CDK4 (IC50 = 230 nM) and exhibits high solubility in standard assay solvents (DMSO >10 mM), facilitating reliable, reproducible dosing in in vitro models without precipitation . Beyond its established role in inducing G2-phase cell cycle arrest, recent live-cell energy transfer assays have identified BMS-265246 as an exceptionally potent type II inhibitor of mediator kinases CDK8 and CDK19 (IC50 = 1–2 nM) [1]. This unique kinase profile makes it a high-value, dual-utility probe for procurement in mainstream industrial high-content screening, transcriptional regulation studies, and host-directed antiviral research workflows.

Substituting BMS-265246 with older broad-spectrum inhibitors like Roscovitine (Seliciclib) or Flavopiridol severely compromises assay precision, reproducibility, and target engagement at low concentrations. Roscovitine requires high micromolar concentrations (IC50 ~650–700 nM) to inhibit CDK1/2, which frequently triggers off-target cytotoxicity, solvent-induced artifacts, and confounds phenotypic readouts in sensitive cell lines . Conversely, while Flavopiridol is potent, it acts as a pan-CDK inhibitor lacking the critical 25-fold selectivity window between CDK1/2 and CDK4/6 that BMS-265246 provides. Furthermore, standard type I CDK1/2 probes fail to replicate BMS-265246’s unique intracellular type II engagement of CDK8/19[1]. Procuring generic alternatives will therefore fail to reproduce the specific transcriptional fingerprint and clean G2-phase cell cycle arrest required for high-content imaging and targeted antiviral screening workflows.

Superior Potency and Formulation Compatibility for CDK1/2 Target Engagement

BMS-265246 demonstrates single-digit nanomolar potency against CDK1/Cyclin B and CDK2/Cyclin E, significantly outperforming the widely used purine analog Roscovitine . While Roscovitine requires near-micromolar concentrations to achieve 50% inhibition (IC50 ~650–700 nM), BMS-265246 achieves the same effect at 6–9 nM, representing an approximate 100-fold increase in potency . This allows researchers to use significantly lower dosing regimens, minimizing off-target kinase binding and reducing solvent (DMSO) load in sensitive cell lines. Furthermore, its high solubility in DMSO (>10 mM) ensures formulation compatibility and reproducible dosing without precipitation, a common workflow issue with high-dose analogs.

Evidence DimensionCDK1/Cyclin B and CDK2/Cyclin E Inhibition (IC50)
Target Compound Data6 nM (CDK1) and 9 nM (CDK2)
Comparator Or BaselineRoscovitine (IC50 ~650–700 nM for CDK1/2)
Quantified Difference~100-fold higher potency for BMS-265246
ConditionsCell-free kinase assay using baculovirus-expressed GST-CDK complexes

Procuring BMS-265246 enables ultra-low-dose target engagement, ensuring assay reproducibility and preventing the off-target cytotoxicity commonly associated with micromolar dosing of older CDK inhibitors.

Unique Live-Cell Engagement of Mediator Kinases CDK8/19

While historically classified purely as a CDK1/2 inhibitor, recent live-cell energy transfer profiling has revealed that BMS-265246 is an exceptionally potent type II inhibitor of the mediator kinases CDK8 and CDK19 [1]. In live cells, it engages CDK8/19 with IC50 values of 1 nM and 2 nM, respectively, displaying a >10-fold selectivity index over its engagement of CDK1/2 in the same intracellular environment. Standard CDK1/2 probes and clinical CDK4/6 inhibitors (like Palbociclib) do not exhibit this potent type II mediator kinase engagement, meaning they cannot substitute for BMS-265246 in transcriptional regulation models.

Evidence DimensionLive-cell target engagement potency (IC50)
Target Compound Data1 nM (CDK8) and 2 nM (CDK19)
Comparator Or BaselineStandard CDK1/2 or CDK4/6 inhibitors (lack potent CDK8/19 type II engagement)
Quantified Difference>10-fold intracellular selectivity for CDK8/19 over CDK1/2
ConditionsLive-cell energy transfer probe assay

Buyers investigating CDK8/19-mediated transcriptional regulation can utilize BMS-265246 as a highly potent, cell-permeable type II probe, a feature absent in generic cell-cycle blockers.

Clean Induction of G2-Phase Arrest for High-Content Imaging Workflows

In high-content imaging assays using HCT-116 colon cancer cells, BMS-265246 effectively blocks cell proliferation (EC50 = 0.293–0.492 µM) by inducing a highly specific cell cycle arrest [1]. Compared to other cell-cycle modulators like R-547, treatment with BMS-265246 results in a dominant cell population characterized by low DNA intensity, large round nuclei, and a strict 4N DNA content. This indicates a cleaner and more pronounced G2-phase arrest and subsequent apoptosis than comparator compounds, which often yield mixed-phase populations.

Evidence DimensionCell cycle arrest phenotype (EC50 and population dominance)
Target Compound DataEC50 = 0.293–0.492 µM with dominant 4N DNA/G2-arrested population
Comparator Or BaselineR-547 (yields a lower proportion of G2-apoptotic cells)
Quantified DifferenceSignificantly higher proportion of specifically G2-arrested and apoptotic cells
ConditionsHCT-116 cell proliferation and high-content imaging assay

Provides a highly reproducible, synchronized cell population essential for mainstream industrial high-content phenotypic screening and cell-cycle synchronization workflows.

Enhanced Host-Directed Antiviral Efficacy with Lower Host Toxicity

Because viral replication often depends on host cell-cycle machinery, CDK inhibitors are utilized as host-directed antivirals. BMS-265246 has been shown to effectively limit Herpes Simplex Virus Type 1 (HSV-1) multiplication in Vero, HepG2, and HeLa cells by targeting multiple early stages of the viral life cycle [1]. Compared to baseline broad-spectrum inhibitors like Roscovitine, the high potency of BMS-265246 against CDK1/2 allows for robust viral suppression at lower dosing thresholds, thereby circumventing the high concentrations that typically cause host-cell monolayer destruction.

Evidence DimensionInhibition of viral multiplication (HSV-1)
Target Compound DataEffective multi-stage suppression of HSV-1 replication at nanomolar/low-micromolar CDK1/2 inhibitory doses
Comparator Or BaselineRoscovitine (requires higher doses, increasing risk of host-cell toxicity)
Quantified DifferenceSuperior therapeutic window for antiviral efficacy vs. host toxicity
ConditionsHSV-1 infected Vero, HepG2, and HeLa cell cultures

Essential for virology procurement where highly potent, host-directed kinase inhibitors are needed to block viral replication pathways without destroying the host cell assay system.

High-Content Phenotypic Screening and Cell Synchronization

Due to its ability to induce a clean, dominant G2-phase arrest characterized by a strict 4N DNA content, BMS-265246 is the optimal choice for high-throughput imaging assays requiring synchronized cell populations, outperforming mixed-phase inducers like R-547 [1].

Mediator Kinase (CDK8/19) Transcriptional Research

With its newly identified, ultra-potent (1–2 nM) type II engagement of CDK8 and CDK19 in live cells, BMS-265246 serves as a critical, dual-utility probe for studying transcriptional regulation and mediator complex biology, a feature absent in standard CDK1/2 or CDK4/6 inhibitors[2].

Host-Directed Antiviral Assay Development

Its potent inhibition of host CDK1/2 makes it a highly effective tool for blocking the early replication stages of DNA viruses (e.g., HSV-1) in cellular models. It provides a superior workflow fit for virology screening by allowing robust viral suppression at concentrations that avoid the host-cell toxicity seen with older purine analogs [3].

Selective CDK1/2 vs. CDK4 Oncology Modeling

Offering a 25-fold selectivity window over CDK4, BMS-265246 is ideal for dissecting the specific roles of CDK1/Cyclin B and CDK2/Cyclin E in tumor proliferation models without fully ablating CDK4/6-dependent pathways, providing cleaner data than pan-CDK inhibitors like Flavopiridol [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

345.12888312 Da

Monoisotopic Mass

345.12888312 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GF4A623RF

Dates

Last modified: 08-15-2023
1: Misra RN, Xiao Hy, Rawlins DB, Shan W, Kellar KA, Mulheron JG, Sack JS, Tokarski JS, Kimball SD, Webster KR. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorg Med Chem Lett. 2003 Jul 21;13(14):2405-8. PubMed PMID: 12824044.

Explore Compound Types